1,2-Butanediol
Overview
Description
1,2-Butanediol is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various butanediol isomers such as 2,3-butanediol and 1,4-butanediol, which are structurally related to 1,2-butanediol. These isomers are valuable in industrial applications, including the production of synthetic rubber, plasticizers, solvents, and fuel additives . The biotechnological production of 2,3-butanediol using waste and biomass is a promising alternative to traditional chemical synthesis due to the scarcity of fossil fuels .
Synthesis Analysis
The synthesis of butanediol isomers can be achieved through various methods. For instance, 1,4-butanediol can be synthesized from 1,4-anhydroerythritol using monometallic rhenium catalysts in a one-pot reduction process . Similarly, 2,3-butanediol can be produced by acetogenic bacteria using industrial waste gases or syngas as the sole carbon and energy source . Metabolic engineering of Saccharomyces cerevisiae has also been employed to produce enantiopure (2R,3R)-butanediol from glucose and galactose .
Molecular Structure Analysis
While the molecular structure of 1,2-butanediol is not explicitly analyzed in the papers, the structure of related isomers like 1,4-butanediol and 2,3-butanediol can be inferred. These molecules consist of four carbon atoms with hydroxyl groups attached to them, which significantly influence their physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving butanediol isomers are diverse. For example, 2,3-butanediol can be dehydrated to form various dioxolanes, which have potential applications as gasoline blending components or diesel oxygenates . The catalytic conversion of 2,3-butanediol to butenes involves hydrogenation, dehydrogenation, and dehydration reactions . Additionally, 1,4-butanediol can act as a reducing agent in transfer hydrogenation reactions, with the formation of butyrolactone as a byproduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanediol isomers are crucial for their industrial applications. For instance, the solubility of dioxolane mixtures derived from 2,3-butanediol in water is significantly lower than that of common gasoline oxygenates, which is beneficial for their use as fuel additives . The glass transition temperatures and melting temperatures of oligomers containing 1,4-butanediol and 2,4-toluene diisocyanate have been reported, indicating their potential use in polymer synthesis . The extraction and recovery of biobased 2,3-butanediol from fermentation broths have been optimized, demonstrating the feasibility of its use as a platform molecule for bulk and fine chemicals .
Scientific Research Applications
Microbial Production and Optimization
1,2-Butanediol, a versatile chemical, has been a focus in microbial production research. Studies have explored the potential of various microbial strains for efficient and cost-effective production. Strain improvement, substrate alternation, and process optimization have been key areas of investigation to enhance microbial production of 1,2-butanediol and its derivatives (Ji, Huang, & Ouyang, 2011).
Biotechnological and Industrial Potential
The biotechnological production of 1,2-butanediol is increasingly gaining attention due to its wide range of industrial applications, such as in the manufacture of synthetic rubber, plasticizers, and as a fuel additive. This has led to the exploration of efficient microbial routes and metabolic engineering strategies to enhance its production (Celińska & Grajek, 2009).
Downstream Processing and Purification
Significant research has focused on the downstream processing of 1,2-butanediol, aiming to reduce production costs and increase yield and purity. Various methods such as evaporation, distillation, membrane filtration, and extraction have been studied to recover 1,2-butanediol from fermentation broths (Xiu & Zeng, 2008).
Enhancement through Genetic Engineering
Genetic engineering has been utilized to enhance the production of 1,2-butanediol. By altering metabolic pathways and manipulating genes responsible for its synthesis, researchers have been able to significantly increase production yields in various microorganisms (Yang & Zhang, 2019).
Application in Alternative Fuels
1,2-Butanediol has also been explored as a potential alternative fuel source. Research has focused on its application as a biofuel, considering its high energy content and potential as a sustainable energy resource (Haider et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 1,2-BUTANEDIOL | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-Butanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,2-Butanediol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040375 | |
Record name | 1,2-Butanediol | |
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Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless, hygroscopic liquid; [CHEMINFO], COLOURLESS VISCOUS LIQUID. | |
Record name | 1,2-Butanediol | |
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Boiling Point |
195-196.9 °C, 194 °C | |
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Record name | 1,2-BUTANEDIOL | |
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Flash Point |
90 °C, 40 °C (104 °F) (CLOSED CUP), 93 °C c.c. | |
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Solubility |
SPECIFIC OPTICAL ROTATION: -7.4 DEG AT 22 °C/D (ALCOHOL, 4%); SOL IN WATER, ALCOHOL & ACETONE /L-FORM/, Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons., Solubility in water: miscible | |
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Record name | 1,2-BUTANEDIOL | |
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Density |
1.0023 @ 20 °C, Relative density (water = 1): 1.01 | |
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Record name | 1,2-BUTANEDIOL | |
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Vapor Density |
3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
0.05 [mmHg], 0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 10 | |
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Product Name |
1,2-Butanediol | |
Color/Form |
CLEAR VISCOUS LIQUID | |
CAS RN |
584-03-2 | |
Record name | 1,2-Butanediol | |
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Record name | Butane-1,2-diol | |
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Melting Point |
-50 °C, -114 °C | |
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Retrosynthesis Analysis
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Citations
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